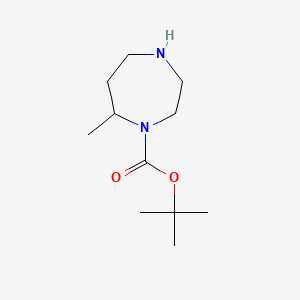

Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2 It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-methyl-1,4-diazepane-1-carboxylate typically involves the reaction of tert-butyl carbamate with 7-methyl-1,4-diazepane. The process can be summarized as follows:

Starting Materials: tert-butyl carbamate and 7-methyl-1,4-diazepane.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.

Catalysts and Reagents: Catalysts such as triethylamine or other bases may be used to facilitate the reaction.

Temperature and Time: The reaction is typically conducted at room temperature or slightly elevated temperatures, and the reaction time can vary from a few hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Wissenschaftliche Forschungsanwendungen

Chemistry

Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Substitution Reactions : The compound can undergo nucleophilic substitutions to introduce different functional groups.

- Oxidation and Reduction : It can be oxidized or reduced to yield various derivatives, which are useful in further synthetic pathways.

Biology

In biological research, this compound is studied for its potential interactions with macromolecules such as proteins and enzymes. Its structural features facilitate:

- Enzyme Inhibition Studies : Investigating its ability to inhibit specific enzymes involved in metabolic pathways.

- Protein Interaction Studies : Understanding how it may affect protein functions and cellular signaling pathways.

Medicine

The compound is being explored for its therapeutic properties:

- Drug Development : As an intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders and cancer.

- Potential Therapeutic Applications : Research indicates that derivatives of diazepanes exhibit anti-cancer and anti-inflammatory activities.

Case Studies

Several case studies highlight the potential applications of this compound:

Cancer Research

A study demonstrated that diazepane derivatives could inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation. This suggests that this compound may have similar effects.

Neurological Disorders

Research has indicated that compounds with diazepane structures can modulate neurotransmitter activity, suggesting potential applications in treating anxiety and depression. The interactions of this compound with neurotransmitter receptors warrant further investigation.

Wirkmechanismus

The mechanism of action of tert-butyl 7-methyl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from this compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-methyl-1,4-diazepane: The parent compound without the tert-butyl carbamate group.

Tert-butyl 1,4-diazepane-1-carboxylate: Similar structure but without the methyl group at the 7-position.

Tert-butyl 7-methyl-1,4-oxazepane-1-carboxylate: An oxygen-containing analog.

Uniqueness

Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate is unique due to the presence of both the tert-butyl carbamate group and the methyl group at the 7-position. This combination imparts specific chemical properties, such as increased stability and reactivity, making it distinct from its analogs.

Biologische Aktivität

Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- IUPAC Name : tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate

- Molecular Formula : C₁₁H₂₂N₂O₂

- Molecular Weight : 214.31 g/mol

The compound features a diazepane ring which is crucial for its biological interactions. The tert-butyl group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator , modulating the activity of these targets. Detailed studies utilizing techniques like molecular docking and biochemical assays are essential for elucidating the precise mechanisms involved .

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits potential antimicrobial and antiviral properties. It has been investigated for its efficacy against various pathogens, showing promising results in preliminary studies. For instance, it has been noted for its ability to inhibit specific bacterial strains and viruses in vitro.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory effects. In animal models, it demonstrated significant reductions in inflammatory markers associated with conditions such as arthritis and pancreatitis. Studies have shown that it can modulate the expression levels of pro-inflammatory cytokines like TNF-α and IL-6 .

Pain Relief

In particular studies involving animal models of pain, this compound exhibited analgesic effects comparable to established pain relief medications. This suggests its potential as a candidate for developing new analgesics .

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Effects in Animal Models

A study conducted on C57BL/6 mice indicated that treatment with this compound resulted in decreased neutrophil infiltration and reduced pancreatic injury in acute pancreatitis models. The expression levels of inflammatory markers were significantly lower in treated groups compared to controls, suggesting a robust anti-inflammatory mechanism .

Eigenschaften

IUPAC Name |

tert-butyl 7-methyl-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-9-5-6-12-7-8-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYDMHWWVXLFDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745362 | |

| Record name | tert-Butyl 7-methyl-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935843-93-9 | |

| Record name | tert-Butyl 7-methyl-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.